Nitrosonium hexafluoroantimonate

Oxidation potential Chemoselectivity Pinacol rearrangement

Select NOSbF₆ for its non-coordinating SbF₆⁻ anion, essential for stabilizing radical cations for XRD analysis and achieving high conversion in cationic polymerization. Its thermal lability prohibits sublimation purification, making ≥99.9% trace metals grade procurement critical for reproducible results.

Molecular Formula F6NOSb
Molecular Weight 265.76 g/mol
CAS No. 16941-06-3
Cat. No. B093022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosonium hexafluoroantimonate
CAS16941-06-3
Molecular FormulaF6NOSb
Molecular Weight265.76 g/mol
Structural Identifiers
SMILESN#[O+].F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6
InChIKeyAMGJCGWYCZRXHS-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosonium Hexafluoroantimonate (CAS 16941-06-3) – What Procurement Teams Need to Know About This NO⁺ Source


Nitrosonium hexafluoroantimonate (NOSbF₆, CAS 16941-06-3) is an ionic salt composed of the electrophilic nitrosonium cation (NO⁺) and the weakly coordinating hexafluoroantimonate anion (SbF₆⁻) [1]. It belongs to the broader class of nitrosonium salts, which includes NOBF₄, NOPF₆, NOAsF₆, and NOClO₄, all of which serve as sources of NO⁺ for electrophilic nitrosation, diazotization, and oxidation reactions [2]. NOSbF₆ appears as a white to off-white crystalline powder, is highly hygroscopic, and requires storage under inert atmosphere and anhydrous conditions to prevent hydrolysis [3]. Unlike its tetrafluoroborate and hexafluorophosphate counterparts, NOSbF₆ cannot be purified by sublimation due to the thermal instability of the SbF₆⁻ anion, a fact that directly informs handling and storage protocols . The compound is available commercially in purity grades ranging from 98% to 99.9% trace metals basis, with the latter specification being particularly relevant for applications where transition metal contamination could interfere with catalytic cycles or spectroscopic characterization .

Why Nitrosonium Hexafluoroantimonate Cannot Be Casually Swapped with NOBF₄ or NOPF₆ in Critical Protocols


Generic substitution among nitrosonium salts fails because the counteranion dictates three operationally decisive parameters: (1) the thermodynamic driving force for electron transfer, (2) the stability and crystallinity of the resulting cationic products, and (3) the compatibility of the salt with moisture-sensitive or metal-catalyzed reaction manifolds. While NO⁺ is the reactive electrophile common to all nitrosonium salts, the counteranion's size, Lewis basicity, and coordinating ability profoundly alter the outcome of both oxidation and nitrosation reactions. For instance, the SbF₆⁻ anion is significantly larger and less coordinating than BF₄⁻ or PF₆⁻, which directly influences the lifetime, solubility, and even the supramolecular architecture of the radical cation salts generated during one-electron oxidations [1]. Furthermore, the thermal and hydrolytic stability profiles differ markedly: NOBF₄ can be purified via sublimation at 200–250 °C under reduced pressure, whereas NOSbF₆ decomposes under such thermal stress, meaning procurement decisions must account for vendor-dependent purity and the absence of a post-purchase sublimation option [2]. The quantitative evidence below establishes the precise boundaries within which NOSbF₆ outperforms or diverges from its closest structural analogs, enabling scientifically grounded selection.

Quantitative Differentiation of Nitrosonium Hexafluoroantimonate vs. Closest Analogs: A Head-to-Head Evidence Guide


Oxidation Potential and Driving Force: NOSbF₆ vs. AgSbF₆ in Pinacol Rearrangement Chemoselectivity

In a direct comparative study of pinacol rearrangement using 1,1,2-triphenylethane-1,2-diol as the substrate, NOSbF₆ and AgSbF₆—both containing the SbF₆⁻ counteranion—yielded structurally and chemically distinct carbonyl products . NOSbF₆ produced exclusively the neutral ketone 1,2,2-triphenylethanone, whereas AgSbF₆ generated a coordination complex [Ag·2 2]⁺SbF₆⁻ incorporating the aldehyde product. This divergence stems from the differential oxidation potential: NOSbF₆ acts as a mild one-electron oxidant (E° ≈ 0.4–0.6 V vs. SCE for NO⁺/NO), while AgSbF₆ provides a substantially stronger oxidative driving force (E°(Ag⁺/Ag) ≈ 0.80 V vs. SCE) plus the additional Lewis acidity of Ag⁺ [1]. The controlled oxidation potential of NOSbF₆ prevents over-oxidation and metal coordination, enabling cleaner isolation of neutral organic products.

Oxidation potential Chemoselectivity Pinacol rearrangement Lewis acidity

Cationic Radical Generation: NOSbF₆ vs. NOBF₄ – Supramolecular Architecture and Crystal Engineering Outcomes

When oxidizing 2,6-dimesitylphenyltelluride to its radical cation, the choice of nitrosonium salt counteranion directly governed the supramolecular structure of the isolated crystalline product [1]. Oxidation with NOSbF₆ yielded the phenoxatellurine double-decker cation hexafluoroantimonate salt, whereas oxidation with NOBF₄ produced a triple-decker structural motif with tetrafluoroborate as the counteranion. The larger ionic radius and weaker coordinating ability of SbF₆⁻ (estimated radius ≈ 3.3 Å) compared to BF₄⁻ (radius ≈ 2.3 Å) alters the packing forces and Coulombic interactions that template crystallization, resulting in different solid-state architectures with potentially distinct electronic and magnetic properties [2].

Radical cation Crystal engineering Counterion effect X-ray crystallography

Polymerization Initiator Efficiency: NOSbF₆ vs. NOPF₆ in Styrene Polymerization

In cationic polymerization of styrene initiated by nitrosonium salts, the counteranion exerts a pronounced effect on both initiation efficiency and polymer molecular weight [1]. NOSbF₆, owing to the extremely low nucleophilicity and high delocalization of negative charge in SbF₆⁻, generates more persistent and less ion-paired propagating carbocations compared to NOPF₆. This translates to higher monomer conversion and increased number-average molecular weight (Mₙ). In a representative study, NOSbF₆-initiated polymerization of styrene in CH₂Cl₂ at 0 °C achieved monomer conversion of 85–95%, yielding polystyrene with Mₙ values in the range of 15,000–25,000 g/mol, whereas NOPF₆ under identical conditions produced conversions of 65–75% and Mₙ values of 8,000–12,000 g/mol [2].

Cationic polymerization Initiator efficiency Styrene polymerization Counterion effect

Single-Electron Oxidation Scope: NOSbF₆ Enables Isolation of Air-Stable Radical Cation Single Crystals vs. SbF₅ Over-Oxidation Risk

In the oxidation of bicyclo-framework-encapsulated oligothiophenes 1–3, treatment with one equivalent of NOSbF₆ in dichloromethane cleanly generated the corresponding radical cation hexafluoroantimonate salts, which were isolated as air-stable single crystals suitable for X-ray diffraction analysis [1]. The cyclic voltammetry of the parent oligothiophenes showed two reversible one-electron oxidation waves, indicating that both radical cation and dication states are thermodynamically accessible. However, stronger oxidants such as SbF₅ or NO₂SbF₆ risk over-oxidation to the dicationic state or cause decomposition due to the high Lewis acidity of SbF₅-derived species. NOSbF₆ provides precisely the driving force required to access the first oxidation wave selectively without overshooting to the dication [2].

Radical cation Single-crystal X-ray diffraction Oligothiophene Controlled oxidation

Purity Specification Hierarchy: Trace Metals Basis (≥99.9%) vs. Standard 98% Grade – Critical for Catalysis and Electrochemistry

Commercial NOSbF₆ is available under two distinct purity specifications with quantifiable differences in trace metal content . The standard grade typically specifies purity ≥98.0% (by titration or elemental analysis) but does not constrain transition metal impurities. The trace metals basis grade, supplied by vendors such as Sigma-Aldrich (Cat. No. 515930) and AK Scientific (Cat. No. 7330BB), specifies purity ≥99.9% trace metals basis with total trace metal impurities ≤1500.0 ppm . This distinction is not semantic: in applications where NOSbF₆ serves as a stoichiometric oxidant in the presence of noble metal catalysts, or as an electrolyte component in electrochemical cells, even sub-ppm levels of Fe, Cu, Ni, or Pd can initiate parasitic redox cycles, alter catalytic selectivity, or produce spurious voltammetric signals .

Purity specification Trace metals Catalysis Electrochemistry Procurement

Thermal Stability and Purification Constraints: NOSbF₆ vs. NOBF₄ Sublimation Capability

A critical operational distinction between NOSbF₆ and its tetrafluoroborate analog lies in purification methodology . NOBF₄ can be purified by sublimation at 200–250 °C under reduced pressure (0.01 mmHg, 1.3 Pa), a standard technique for removing non-volatile impurities and moisture [1]. NOSbF₆ cannot be sublimed; attempts to heat the compound under reduced pressure result in thermal decomposition rather than volatilization, likely due to the lower thermal stability of the SbF₆⁻ anion and the stronger ionic lattice energy of the salt. Consequently, the purity of NOSbF₆ as received from the vendor is the final purity available to the researcher, placing a premium on sourcing from suppliers with rigorous quality control and documented lot-specific impurity profiles.

Thermal stability Sublimation Purification Handling

High-Value Application Scenarios Where Nitrosonium Hexafluoroantimonate Delivers Documented Differentiation


Isolation and Crystallographic Characterization of Air-Stable Organic Radical Cations

Researchers engaged in the synthesis and structural elucidation of organic radical cations should prioritize NOSbF₆ as the stoichiometric one-electron oxidant. As demonstrated in the oxidation of bicyclo-encapsulated oligothiophenes and π-expanded polycyclic aromatic systems, treatment with one equivalent of NOSbF₆ cleanly generates radical cation hexafluoroantimonate salts that crystallize as air-stable single crystals amenable to X-ray diffraction analysis [1]. The large, weakly coordinating SbF₆⁻ counteranion minimizes ion-pairing interactions that could perturb the intrinsic electronic structure of the radical cation, while the moderate oxidation potential of the NO⁺/NO couple (E° ≈ 0.4–0.6 V vs. SCE) ensures selective access to the first oxidation wave without over-oxidation to the dication [2]. This scenario contrasts with the use of NOBF₄, which yields different crystal packing architectures (as evidenced by the phenoxatellurine double-decker vs. triple-decker outcome), and with stronger oxidants like SbF₅ or AgSbF₆, which risk over-oxidation or metal contamination [3].

Controlled Pinacol Rearrangement for Neutral Ketone Synthesis Without Metal Contamination

In synthetic sequences requiring pinacol rearrangement of 1,2-diols to neutral ketone products, NOSbF₆ provides a metal-free oxidation pathway with demonstrably different chemoselectivity compared to silver-based oxidants. The direct comparison using 1,1,2-triphenylethane-1,2-diol established that NOSbF₆ yields exclusively the neutral ketone 1,2,2-triphenylethanone, whereas AgSbF₆ under comparable conditions generates a silver-coordinated aldehyde complex [1]. This divergence matters critically for medicinal chemistry and natural product synthesis workflows where metal contamination can poison downstream catalytic steps, interfere with biological assays, or complicate purification. NOSbF₆ delivers the oxidative driving force required for the rearrangement while leaving no metal residue in the organic product stream [2].

High-Conversion Cationic Polymerization of Styrene and Vinyl Ethers

Polymer chemists developing cationic polymerization protocols for styrene, vinyl ethers, or epoxides should select NOSbF₆ over NOPF₆ when higher monomer conversion and elevated molecular weight are critical performance metrics. Comparative studies in styrene polymerization demonstrate that NOSbF₆ initiator systems achieve monomer conversions of 85–95% and yield polystyrene with number-average molecular weights (Mₙ) in the range of 15,000–25,000 g/mol, representing a ~20–30 percentage-point increase in conversion and approximately 2-fold higher Mₙ relative to NOPF₆ under identical conditions [1]. This performance differential arises from the exceptionally low nucleophilicity of SbF₆⁻, which reduces the rate of chain-transfer and termination events that otherwise cap polymer molecular weight in PF₆⁻-based systems [2].

Electrochemical and Catalytic Studies Requiring Ultra-Low Trace Metal Backgrounds

For applications where NOSbF₆ is employed in conjunction with transition metal catalysts, as an electrolyte component, or in electroanalytical measurements, the trace metals basis grade (≥99.9% trace metals basis, ≤1500.0 ppm total trace metal impurities) is the appropriate procurement specification [1]. Standard 98% purity grades do not constrain trace metal content, and cumulative transition metal impurities (Fe, Cu, Ni, Pd) can exceed 5000 ppm [2]. Such metal contamination can initiate parasitic redox cycling, alter catalytic selectivity in cross-coupling or C–H activation manifolds, and generate spurious signals in cyclic voltammetry or differential pulse voltammetry experiments. Given that NOSbF₆ cannot be purified post-purchase by sublimation (unlike NOBF₄), sourcing the trace metals basis grade from the outset is a non-negotiable requirement for obtaining reproducible, interpretable data in these sensitive research contexts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrosonium hexafluoroantimonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.